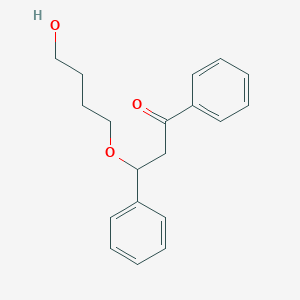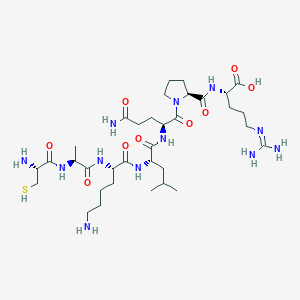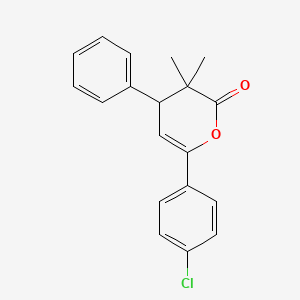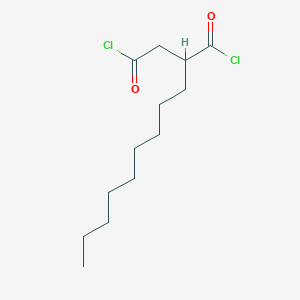
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one is a complex organic compound that features a phenothiazine core structure. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one typically involves the chloroacetylation of phenothiazine to produce 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenothiazine core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.
Applications De Recherche Scientifique
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets. It acts as an antagonist on dopaminergic and serotonergic receptors, which contributes to its potential antipsychotic effects. Additionally, it may interact with histaminergic and muscarinic receptors, influencing its sedative and antiemetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: Shares the phenothiazine core and exhibits similar pharmacological properties.
1-(10H-phenothiazin-2-yl)ethanone: Another phenothiazine derivative with comparable chemical behavior.
Uniqueness
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one is unique due to the presence of the cyclohexyl group, which may enhance its lipophilicity and influence its interaction with biological membranes, potentially altering its pharmacokinetic and pharmacodynamic profiles.
Propriétés
Numéro CAS |
828266-43-9 |
|---|---|
Formule moléculaire |
C20H21NOS |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
2-cyclohexyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H21NOS/c22-20(14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h4-7,10-13,15H,1-3,8-9,14H2 |
Clé InChI |
SLWHZOXMZPOFEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)

![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)


![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)

![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)



![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)

